molecular formula C18H19FN2O2 B244903 4-fluoro-N-[3-(pentanoylamino)phenyl]benzamide

4-fluoro-N-[3-(pentanoylamino)phenyl]benzamide

Cat. No. B244903
M. Wt: 314.4 g/mol
InChI Key: REGHCYYFMAXNKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-[3-(pentanoylamino)phenyl]benzamide, also known as MP-A08, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies due to its unique structure and mechanism of action.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[3-(pentanoylamino)phenyl]benzamide involves the inhibition of several key enzymes and pathways involved in cancer cell growth and inflammation. Specifically, 4-fluoro-N-[3-(pentanoylamino)phenyl]benzamide has been found to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell proliferation and survival. Additionally, 4-fluoro-N-[3-(pentanoylamino)phenyl]benzamide has been shown to inhibit the NF-kB pathway, which is a key mediator of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-fluoro-N-[3-(pentanoylamino)phenyl]benzamide are complex and depend on the specific cell type and pathway being targeted. In general, 4-fluoro-N-[3-(pentanoylamino)phenyl]benzamide has been found to induce apoptosis (cell death) in cancer cells and to reduce inflammation in various tissues.

Advantages and Limitations for Lab Experiments

One advantage of using 4-fluoro-N-[3-(pentanoylamino)phenyl]benzamide in lab experiments is its specificity for the CK2 protein kinase and the NF-kB pathway. This allows researchers to selectively target these pathways without affecting other cellular processes. However, one limitation of using 4-fluoro-N-[3-(pentanoylamino)phenyl]benzamide is its relatively low potency compared to other inhibitors, which may require higher concentrations to achieve the desired effects.

Future Directions

There are several potential future directions for research on 4-fluoro-N-[3-(pentanoylamino)phenyl]benzamide. One area of interest is the development of more potent analogs of 4-fluoro-N-[3-(pentanoylamino)phenyl]benzamide that could be used in lower concentrations. Additionally, further studies are needed to elucidate the specific mechanisms of action of 4-fluoro-N-[3-(pentanoylamino)phenyl]benzamide in different cell types and disease models. Finally, clinical trials are needed to evaluate the safety and efficacy of 4-fluoro-N-[3-(pentanoylamino)phenyl]benzamide as a potential therapeutic agent for cancer and inflammatory diseases.

Synthesis Methods

The synthesis of 4-fluoro-N-[3-(pentanoylamino)phenyl]benzamide involves several chemical reactions, including the condensation of 4-fluorobenzoyl chloride with 3-aminobenzoic acid, followed by acylation with pentanoyl chloride. The resulting intermediate is then reacted with ammonium hydroxide to yield the final product, 4-fluoro-N-[3-(pentanoylamino)phenyl]benzamide.

Scientific Research Applications

4-fluoro-N-[3-(pentanoylamino)phenyl]benzamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to inhibit the growth of several cancer cell lines, including breast cancer, prostate cancer, and pancreatic cancer. Additionally, 4-fluoro-N-[3-(pentanoylamino)phenyl]benzamide has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

Molecular Formula

C18H19FN2O2

Molecular Weight

314.4 g/mol

IUPAC Name

4-fluoro-N-[3-(pentanoylamino)phenyl]benzamide

InChI

InChI=1S/C18H19FN2O2/c1-2-3-7-17(22)20-15-5-4-6-16(12-15)21-18(23)13-8-10-14(19)11-9-13/h4-6,8-12H,2-3,7H2,1H3,(H,20,22)(H,21,23)

InChI Key

REGHCYYFMAXNKK-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)F

Canonical SMILES

CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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